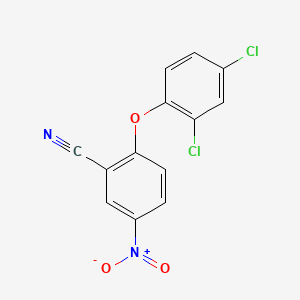
Disodium 5'-ribonucleotide
描述
Disodium 5’-ribonucleotide is a compound commonly used as a flavor enhancer in the food industry. It is a mixture of disodium inosinate and disodium guanylate in equal proportions. This compound is known for its ability to enhance the umami taste, making it a popular additive in various processed foods .
准备方法
Synthetic Routes and Reaction Conditions: Disodium 5’-ribonucleotide can be synthesized through the fermentation of carbohydrates, followed by extraction and purification processes. The primary components, disodium inosinate and disodium guanylate, are produced from yeast extract or through the fermentation of carbohydrates. These components are then reacted with sodium hydroxide to form the final product .
Industrial Production Methods: In industrial settings, the production of disodium 5’-ribonucleotide involves large-scale fermentation processes. Carbohydrates are fermented to produce nucleotides, which are then extracted and purified. The nucleotides are subsequently reacted with sodium hydroxide to form disodium inosinate and disodium guanylate. These two compounds are mixed in equal proportions to produce disodium 5’-ribonucleotide .
化学反应分析
Types of Reactions: Disodium 5’-ribonucleotide primarily undergoes substitution reactions. It can react with various reagents to form different derivatives. For example, it can react with hydrochloric acid to form the corresponding free acids, inosine monophosphate and guanosine monophosphate .
Common Reagents and Conditions:
Hydrochloric Acid: Used to convert disodium 5’-ribonucleotide into its free acid forms.
Sodium Hydroxide: Used in the initial synthesis to form disodium inosinate and disodium guanylate.
Major Products:
Inosine Monophosphate: Formed from the reaction with hydrochloric acid.
Guanosine Monophosphate: Also formed from the reaction with hydrochloric acid.
科学研究应用
Disodium 5’-ribonucleotide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in studies related to nucleotides and their functions in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a component in certain pharmaceutical formulations.
Industry: Widely used in the food industry as a flavor enhancer to improve the taste of processed foods .
作用机制
Disodium 5’-ribonucleotide enhances the umami taste by interacting with taste receptors on the tongue. It works synergistically with monosodium glutamate to amplify the umami flavor. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a savory taste .
相似化合物的比较
Disodium Inosinate: One of the components of disodium 5’-ribonucleotide, used as a flavor enhancer.
Disodium Guanylate: The other component of disodium 5’-ribonucleotide, also used as a flavor enhancer.
Monosodium Glutamate: Another common flavor enhancer that works synergistically with disodium 5’-ribonucleotide to enhance the umami taste
Uniqueness: Disodium 5’-ribonucleotide is unique in its ability to enhance the umami taste more effectively when used in combination with monosodium glutamate. This synergistic effect makes it a valuable additive in the food industry, providing a more intense and satisfying flavor profile compared to using monosodium glutamate alone .
属性
IUPAC Name |
tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJNOHNHRBUBC-SIHAWKHTSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9Na4O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white or nearly white crystals or powder | |
| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, sparingly soluble in ethanol practically insoluble in ether | |
| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester](/img/structure/B1660570.png)




